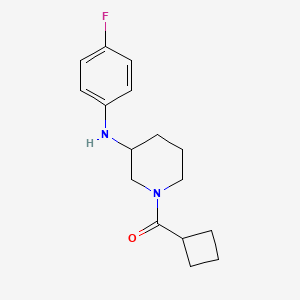
1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
Overview
Description
1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that helps to regulate neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibition of neuronal activity and potential therapeutic benefits for a range of neurological and psychiatric disorders.
Mechanism of Action
1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibition of neuronal activity and potential therapeutic benefits for a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce seizure activity, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to have potential therapeutic benefits for a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders.
Advantages and Limitations for Lab Experiments
1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. However, there are also limitations to its use. This compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, its effects may vary depending on the specific animal model or experimental conditions used.
Future Directions
There are a number of potential future directions for research on 1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential therapeutic applications of this compound for neurological and psychiatric disorders. Studies have shown promising results in animal models of epilepsy, anxiety disorders, and substance use disorders, and further research is needed to determine whether these findings can be translated to humans. Another area of interest is the development of new and improved GABA transaminase inhibitors that may have even greater therapeutic potential than this compound. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and interactions with other drugs.
Scientific Research Applications
1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety disorders.
properties
IUPAC Name |
cyclobutyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-13-6-8-14(9-7-13)18-15-5-2-10-19(11-15)16(20)12-3-1-4-12/h6-9,12,15,18H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOQQIYQAFENPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



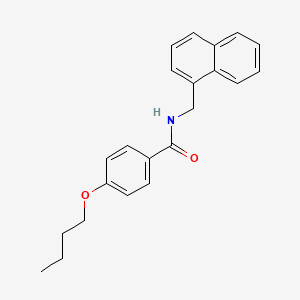
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B3899739.png)
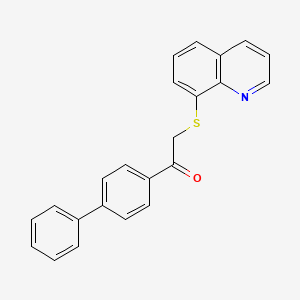
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B3899750.png)
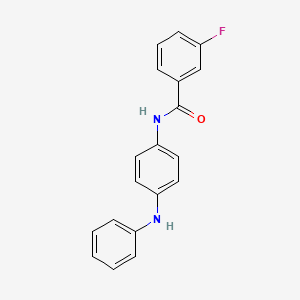
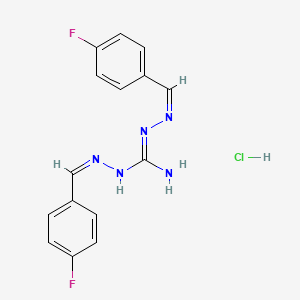
![2-chloro-4,5-difluoro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B3899764.png)

![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3899771.png)
![2-[(4-chlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899781.png)
![2-[(2-methoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899787.png)
![2-[(2-nitrobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899803.png)

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)